![molecular formula C24H27N5O4S3 B2495722 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392294-69-8](/img/structure/B2495722.png)
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves complex organic reactions that yield thiadiazole and benzamide derivatives. A microwave-assisted facile synthesis method has been reported for creating Schiff’s bases containing a thiadiazole scaffold and benzamide groups, showcasing a method that could potentially be adapted for synthesizing our compound of interest (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various analytical techniques, such as X-ray crystallography and spectral analysis. For instance, the crystal structure of a compound with a similar thiadiazole structure was determined, providing insights into the intermolecular interactions and arrangement in the solid state (Sharma et al., 2016).
Chemical Reactions and Properties
These compounds often exhibit significant biological activities due to their chemical structure. For example, derivatives of thiadiazole have shown potential anticancer activity against various human cancer cell lines, suggesting that N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide could also have similar properties (Tiwari et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Microwave-Assisted Facile Synthesis and Anticancer Evaluation
- A study on the facile synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups under microwave irradiation demonstrated significant anticancer activity against human cancer cell lines. This research highlights the potential of structurally similar compounds in cancer treatment through innovative synthesis methods and evaluation against various cancer cell lines (Tiwari et al., 2017).
Synthesis of Heterocyclic Compounds for Anti-Inflammatory and Analgesic Agents
- Another study reported the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. This research suggests the utility of complex heterocyclic compounds in developing new therapeutic agents for inflammation and pain (Abu‐Hashem et al., 2020).
Antagonist and Adjuvant Properties
Molecular Interaction of Antagonists with the CB1 Cannabinoid Receptor
- Research on the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the conformational analysis and molecular field analysis, highlighting the potential of such compounds in modulating receptor activity for therapeutic purposes (Shim et al., 2002).
Small Molecule Calcium Channel Activator Potentiates Adjuvant Activity
- A study identified a small molecule that acted as a co-adjuvant to enhance human immune responses, demonstrating the role of structurally related compounds in immunotherapy and vaccine development. This research underscores the importance of small molecules in modulating biological pathways for improved therapeutic outcomes (Saito et al., 2022).
Eigenschaften
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S3/c1-16-7-6-8-20(17(16)2)25-21(30)15-34-24-28-27-23(35-24)26-22(31)18-9-11-19(12-10-18)36(32,33)29-13-4-3-5-14-29/h6-12H,3-5,13-15H2,1-2H3,(H,25,30)(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJTUCYDQZVTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.